

In-Depth Technical Guide: 1,3,5-Triphenyl-1,5-pentanedione

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Compound of Interest

Compound Name: *1,3,5-Triphenyl-1,5-pentanedione*

Cat. No.: B1329822

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1,3,5-Triphenyl-1,5-pentanedione**. It is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyridines. This document includes detailed experimental protocols, a summary of its known physical and spectral properties, and an exploration of its reactivity. The information presented is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

1,3,5-Triphenyl-1,5-pentanedione is a crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₀ O ₂	[1] [2] [3]
Molecular Weight	328.41 g/mol	[1] [2] [3]
CAS Number	6263-84-9	[1] [3] [4]
IUPAC Name	1,3,5-Triphenyl-1,5-pentanedione	[1]
Melting Point	85 °C	[4]
Boiling Point (Predicted)	509.4 ± 50.0 °C	
Solubility	Information not readily available in the searched literature. It is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and sparingly soluble in non-polar solvents like hexane.	

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1,3,5-Triphenyl-1,5-pentanedione**. While a comprehensive set of spectra is available on platforms like SpectraBase, including NMR, FTIR, Raman, UV-Vis, and Mass Spectrometry data, direct access to detailed spectral data, particularly NMR, is limited in freely available literature.[\[2\]](#)

Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum of **1,3,5-Triphenyl-1,5-pentanedione**.[\[1\]](#) Key expected absorptions would include:

- C=O stretching: around 1685 cm⁻¹ for the aryl ketone.
- C-H stretching (aromatic): above 3000 cm⁻¹.
- C-H stretching (aliphatic): below 3000 cm⁻¹.

- C=C stretching (aromatic): in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): An electron ionization mass spectrum is available through the NIST WebBook.^[1] The molecular ion peak [M]⁺ would be expected at m/z = 328.4.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data are not readily available in the searched literature. However, based on the structure, the following proton and carbon environments are expected:

- ¹H NMR:
 - Aromatic protons of the three phenyl rings.
 - A methine proton (-CH-) at the 3-position.
 - Methylene protons (-CH₂-) at the 2- and 4-positions.
- ¹³C NMR:
 - Carbonyl carbons.
 - Aromatic carbons with varying chemical shifts due to their positions on the rings.
 - A methine carbon at the 3-position.
 - Methylene carbons at the 2- and 4-positions.

Experimental Protocols

Synthesis of 1,3,5-Triphenyl-1,5-pentanedione via Microwave-Assisted Michael Addition

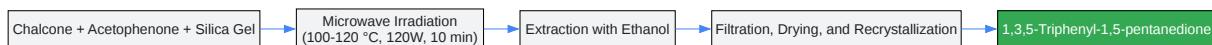
A general and efficient method for the synthesis of 1,3,5-triaryl-1,5-pentanediones involves the microwave-assisted Michael addition of a chalcone with an aryl methyl ketone on a solid support like silica gel.^[5]

Reactants:

- Chalcone (Benzalacetophenone) (1.0 equiv)
- Acetophenone (1.0 equiv)
- Silica gel 60 (spherical, 63-200 μm)

Procedure:

- A mixture of chalcone (1.0 equiv), acetophenone (1.0 equiv), and silica gel (3 g) is placed in a 10 mL quartz vial.
- The vial is sealed with a pressure cap and placed in a microwave oven.
- The mixture is subjected to microwave irradiation at 100–120 °C and 120 W for 10 minutes.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (7:3) as the eluent.
- After the reaction is complete, the mixture is cooled to room temperature.
- Ethanol is added to the reaction mixture to separate the product from the silica gel.
- The crude product is filtered, dried under vacuum, and recrystallized from ethanol to yield the purified **1,3,5-Triphenyl-1,5-pentanedione**.



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Caption: Workflow for the synthesis of **1,3,5-Triphenyl-1,5-pentanedione**.

Chemical Reactivity and Applications in Synthesis

1,3,5-Diketones are valuable precursors in the synthesis of various heterocyclic compounds. A prominent reaction of **1,3,5-Triphenyl-1,5-pentanedione** is its cyclization to form 2,4,6-triphenylpyridine.

Synthesis of 2,4,6-Triphenylpyridine

This one-pot synthesis involves the reaction of acetophenone and benzaldehyde to form the 1,5-dione intermediate *in situ*, which then reacts with a nitrogen source, typically ammonium acetate, to form the pyridine ring.[\[6\]](#)

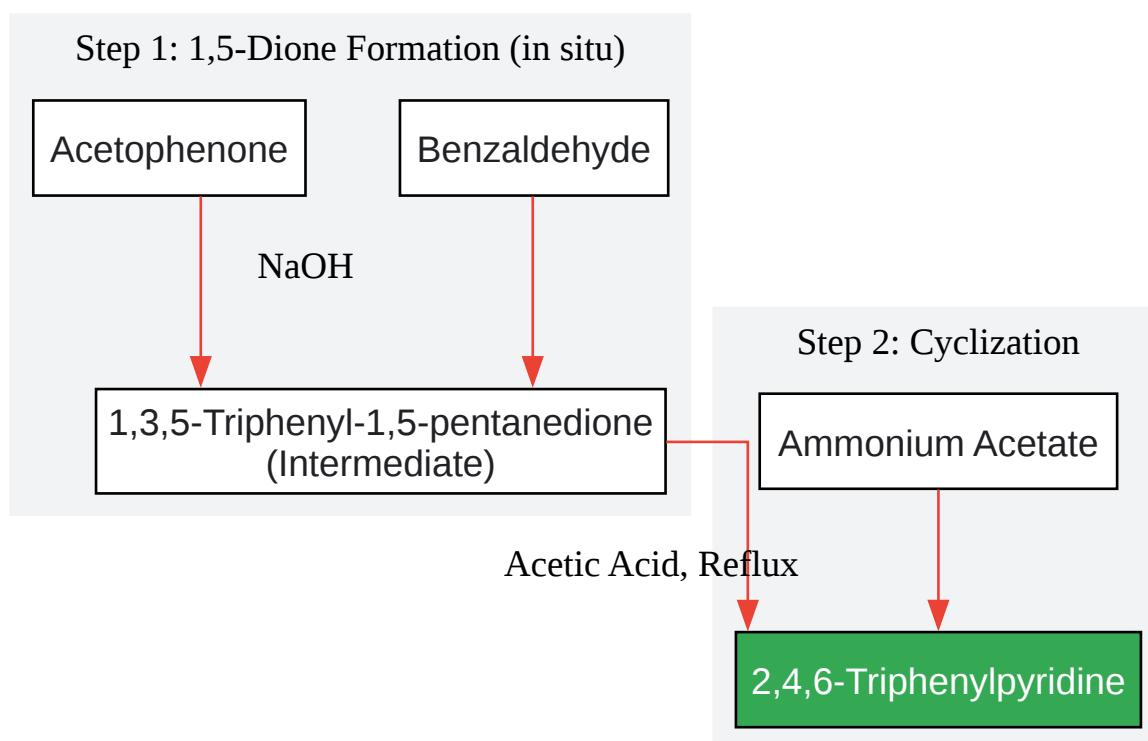
Reactants:

- Acetophenone
- Benzaldehyde
- Sodium Hydroxide (NaOH)
- Ammonium Acetate (NH₄OAc)
- Acetic Acid

Procedure:

- Formation of the 1,5-Dione Intermediate:
 - Grind and mix sodium hydroxide and acetophenone in a mortar to form a smooth paste.
 - Add benzaldehyde and continue grinding for 15 minutes. A solid will form.
 - Let the reaction mixture stand for 20 minutes.
- Cyclization to Pyridine:
 - In a round-bottom flask, dissolve ammonium acetate in acetic acid with stirring.
 - Add the solid intermediate prepared in the previous step to the flask.
 - Reflux the mixture for 2 hours.
 - Cool the reaction mixture to room temperature.
- Work-up and Purification:

- Add water and cool the flask in an ice-water bath to induce crystallization.
- Filter the resulting solid and wash with deionized water, followed by a 10% sodium bicarbonate solution.
- Dry the solid to obtain the crude product.
- The final product can be purified by recrystallization from ethyl acetate.



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Caption: Reaction pathway for the synthesis of 2,4,6-triphenylpyridine.

Biological Activity

The direct biological activity of **1,3,5-Triphenyl-1,5-pentanedione** has not been extensively reported in the scientific literature. However, the broader class of β -diketones is known to exhibit a wide range of biological and pharmaceutical activities.^{[7][8]} These activities are often attributed to the enol tautomer of the β -dicarbonyl moiety.^[7]

β -Diketones have been investigated for their potential as:

- Antioxidants: The enol form can act as a radical scavenger.
- Antimicrobial agents: Certain β -diketones and their derivatives have shown inhibitory action against bacteria.[9][10]
- Anti-inflammatory agents: Some studies have explored their potential to inhibit enzymes like COX-1 and COX-2.[11]
- Anticancer agents: The β -diketone scaffold is present in some compounds with demonstrated anti-cancer properties.

It is important to note that these are general activities of the β -diketone class, and specific studies on **1,3,5-Triphenyl-1,5-pentanedione** are needed to ascertain its particular biological profile.

Conclusion

1,3,5-Triphenyl-1,5-pentanedione is a well-characterized compound with significant applications as a synthetic intermediate. Its preparation via microwave-assisted Michael addition offers an efficient route to this molecule. The subsequent conversion of this diketone to 2,4,6-triphenylpyridine highlights its utility in the construction of complex heterocyclic systems. While its own biological activity is not well-documented, its structural motif is present in many biologically active compounds, suggesting potential for future exploration in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties and reactivity to aid researchers in its application.

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